3-ethyl-4-methylbenzoic acid
Description
3-Ethyl-4-methylbenzoic acid (CAS No. 1369939-70-7) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Structurally, it features an ethyl group at the 3-position and a methyl group at the 4-position of the benzene ring, attached to a carboxylic acid functional group. This compound is primarily utilized as a reference standard in chemical and pharmacological research, with a purity specification of ≥95% .
Properties
CAS No. |
1369939-70-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by oxidation of the resulting product. Another method involves the direct alkylation of benzoic acid derivatives using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxyl group undergoes esterification with alcohols under acidic or basic conditions. For example, reaction with ethanol in the presence of sulfuric acid produces ethyl 3-ethyl-4-methylbenzoate .
Mechanism
-
Acid-catalyzed esterification : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol .
-
Base-promoted esterification : Deprotonation of the alcohol generates a stronger nucleophile (alkoxide), which attacks the carboxyl carbon .
Reaction Conditions
| Alcohol | Catalyst | Temperature | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | 80°C | 85% |
| Methanol | HCl | 60°C | 78% |
Salt Formation
The carboxylic acid reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble salts. For instance, treatment with sodium hydroxide yields sodium 3-ethyl-4-methylbenzoate, which is used in pharmaceutical formulations .
Reaction :
Solubility Data
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 12.3 |
| Ethanol | 45.8 |
Electrophilic Aromatic Substitution
The electron-donating ethyl and methyl groups activate the aromatic ring toward electrophilic substitution. Common reactions include:
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitr
Scientific Research Applications
3-Ethyl-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethyl and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its molecular targets. Further research is needed to elucidate the detailed pathways involved.
Comparison with Similar Compounds
Table 1: Key Properties of 3-Ethyl-4-Methylbenzoic Acid and Analogues
Key Observations :
Substituent Influence on Reactivity: The ethyl and methyl groups in this compound contribute to steric hindrance, reducing electrophilic substitution reactivity compared to hydroxyl- or methoxy-substituted analogues like 4-hydroxy-3-methylbenzoic acid (more acidic due to -OH) or 3-methoxy-4-methylbenzoic acid (electron-donating -OCH₃ enhances ring activation) . The borono group in 3-borono-4-methylbenzoic acid enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the ethyl-methyl variant .
Physical Properties :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-4-methylbenzoic acid, and how can regioselectivity challenges be addressed?
- Methodology : One-step synthesis strategies using Friedel-Crafts alkylation or directed ortho-metalation (DoM) can optimize yield. For example, nitration of 4-methylbenzoic acid derivatives (e.g., using HNO₃/H₂SO₄ under controlled temperatures) ensures regioselectivity at the 3-position . Retrosynthetic analysis tools (e.g., AI-powered platforms) can predict feasible routes by prioritizing precursors with high plausibility scores (e.g., Template_relevance models in PubChem data) .
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can determine electronic properties (e.g., HOMO-LUMO gaps). Molecular dynamics simulations (e.g., GROMACS) model solubility and aggregation behavior in solvents. NIST Chemistry WebBook provides validated thermodynamic data (e.g., enthalpy of formation) for benchmarking .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies substituent positions via coupling patterns (e.g., ethyl group splitting at δ 1.2–1.5 ppm).
- FTIR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) confirm functional groups .
- MS : High-resolution ESI-MS validates molecular weight (theoretical: 178.22 g/mol) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves intermolecular interactions. Graph-set analysis (R₂²(8) motifs) identifies dimeric carboxylic acid pairs, while Etter’s rules predict stabilization via C-H···O contacts . Synchrotron data (e.g., Diamond Light Source) improves resolution for disordered ethyl/methyl groups .
Q. What strategies mitigate conflicting data in solubility studies of this compound across different solvents?
- Methodology : Systematic solubility assays (e.g., shake-flask method at 25°C) in polar (water, DMSO) vs. nonpolar (hexane) solvents quantify discrepancies. Statistical tools like ANOVA identify outliers, while COSMO-RS simulations correlate experimental solubility with partition coefficients (logP) .
Q. How can this compound serve as a precursor for bioactive derivatives (e.g., enzyme inhibitors)?
- Methodology : Functionalization via amide coupling (EDCI/HOBt) or esterification introduces pharmacophores. In vitro assays (e.g., fluorescence quenching) screen for interactions with target proteins (e.g., cyclooxygenase-2). Docking studies (AutoDock Vina) predict binding affinities to active sites .
Q. What are the safety protocols for handling this compound in high-temperature reactions?
- Methodology : Use fume hoods and PPE (nitrile gloves, goggles) during reflux. Emergency measures: For skin contact, wash with 10% NaHCO₃ to neutralize acidic residues; for inhalation, administer oxygen if respiratory irritation occurs. MSDS databases (e.g., PubChem) provide toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
